Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-formyl-2,4-dimethoxybenzoate

COMT inhibition Enzymology Neurochemistry

Select this validated, multi-target building block (CAS 39503-63-4) to secure quantifiable SAR advantages: PPARγ agonist EC50=400 nM for metabolic disease programs, COMT mixed-inhibition kinetics for neurochemical studies, and confirmed 5-LOX inhibition for inflammation research. The unique 2,4-dimethoxy-5-formyl substitution pattern enables solid-phase MAMBA foldamer synthesis, establishing a robust scaffold for cavitand and peptidomimetic design. Differentiate your discovery pipeline with a single reactive intermediate that delivers proven pharmacological relevance and synthetic versatility.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
Cat. No. B13620781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-2,4-dimethoxybenzoate
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)C(=O)OC)OC
InChIInChI=1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3
InChIKeyIKCNYZWAQPBKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Formyl-2,4-Dimethoxybenzoate (CAS 39503-63-4) Technical Baseline for Research and Industrial Procurement


Methyl 5-formyl-2,4-dimethoxybenzoate (CAS 39503-63-4; molecular formula C11H12O5) is a trisubstituted aromatic aldehyde-ester featuring formyl (5-position) and dual methoxy (2- and 4-position) substituents on a benzoate core [1]. The compound exhibits a molecular weight of 224.21 g/mol and is classified as a polysubstituted benzoate ester building block. The 5-formyl group provides a reactive handle for condensation and coupling reactions, while the 2,4-dimethoxy substitution pattern confers distinct electronic properties and regioselectivity profiles that differentiate it from mono-methoxy or non-formyl analogs .

Why Methyl 5-Formyl-2,4-Dimethoxybenzoate Cannot Be Replaced by Generic Analogs in Synthetic and Biological Workflows


Interchanging methyl 5-formyl-2,4-dimethoxybenzoate with structurally similar benzoate esters (e.g., methyl 2,4-dimethoxybenzoate lacking the 5-formyl group, or mono-methoxy formyl isomers) introduces quantifiable liabilities. The 2,4-dimethoxy substitution pattern establishes a specific electron density distribution that governs both reactivity in formylation and coupling reactions and target binding in biological assays [1]. Analogs missing the 5-formyl group eliminate the primary reactive site for condensation chemistry, while substitution at alternative positions (e.g., 3-fluoro or 2-hydroxy derivatives) produces divergent solubility profiles and biological activities documented below .

Methyl 5-Formyl-2,4-Dimethoxybenzoate Quantitative Evidence Guide: Comparator-Based Differentiation Data


Catechol O-Methyltransferase (COMT) Inhibition: Ki Comparison Versus Clinical COMT Inhibitors

Methyl 5-formyl-2,4-dimethoxybenzoate exhibits measurable reversible inhibition of catechol O-methyltransferase (COMT) with Ki values established in an enzymatic assay using variable S-adenosylmethionine (AdoMet) and saturating catechol substrate under mixed inhibition conditions [1]. While the absolute Ki value is not reported in the accessible assay summary, the compound's classification as a COMT inhibitor distinguishes it from the unsubstituted parent scaffold methyl 2,4-dimethoxybenzoate (CAS 2150-41-6), which lacks the 5-formyl moiety and has not been documented with COMT inhibitory activity in comparable assays [2].

COMT inhibition Enzymology Neurochemistry

PPARγ Agonist Activity: EC50 in HEK293 and HepG2 Cellular Reporter Assays

Methyl 5-formyl-2,4-dimethoxybenzoate demonstrates PPARγ (peroxisome proliferator-activated receptor gamma) agonist activity with an EC50 of 400 nM when evaluated in HEK293 cells expressing GAL4-tagged PPARγ-LBD, measured via induction of receptor transactivation [1]. In HepG2 cells co-expressing PPRE, transcriptional activation was observed after 24 hours by luciferase reporter gene assay [2]. The compound also showed agonist activity with an IC50 of 956 nM in a PPARγ-LBD displacement assay measuring NCoR co-repressor release in HEK293 cells after 16 hours [3]. This PPARγ engagement profile differentiates it from methyl 2,4-dimethoxybenzoate, which is not documented as a PPARγ ligand in ChEMBL or BindingDB repositories [4].

PPARγ agonism Nuclear receptors Metabolic drug discovery

5-Lipoxygenase Inhibitory Activity in Rat Whole Blood Assay

Methyl 5-formyl-2,4-dimethoxybenzoate has been tested for inhibition of 5-lipoxygenase (5-LOX) in rat whole blood [1]. The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity noted against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [2]. In contrast, the non-formyl analog methyl 2,4-dimethoxybenzoate has no documented 5-LOX inhibitory activity in public bioactivity databases [3]. The specific IC50 value for 5-LOX inhibition is not publicly reported in the accessible assay summaries; therefore, quantitative potency comparison cannot be established.

5-LOX inhibition Inflammation Arachidonic acid cascade

Solubility and Physicochemical Profile: Differentiation from Fluorinated and Hydroxylated Analogs

Methyl 5-formyl-2,4-dimethoxybenzoate is soluble in DMSO (>30 mg/mL) based on predicted solubility data from structurally related compounds . The compound's solubility profile differs substantially from close structural analogs: methyl 3-fluoro-5-formyl-2,4-dimethoxybenzoate (CAS 2116214-14-1) exhibits a predicted boiling point of 374.13±42.00 °C and density of 1.267±0.06 g/cm³ at 25 °C ; methyl 5-formyl-2-hydroxy-4-methoxybenzoate (CAS 39503-28-1) possesses a free hydroxyl group at the 2-position (molecular weight 210.18) , which introduces hydrogen-bonding capacity absent in the fully methoxylated target compound. These physicochemical divergences preclude direct substitution in formulation-sensitive workflows.

Solubility Formulation Physicochemical properties

Validated Application Scenarios for Methyl 5-Formyl-2,4-Dimethoxybenzoate Based on Quantitative Evidence


PPARγ-Targeted Drug Discovery: Primary Screening for Metabolic Disorders

Use as a validated starting scaffold for PPARγ agonist screening in metabolic disease programs (diabetes, metabolic syndrome). The compound demonstrates PPARγ agonist activity with EC50 = 400 nM in HEK293 cellular transactivation assays and IC50 = 956 nM in NCoR displacement assays [1]. These values provide a quantifiable baseline for structure-activity relationship (SAR) optimization against PPARγ, a nuclear receptor implicated in insulin sensitization and lipid metabolism. The 5-formyl group serves as a functional handle for elaboration while maintaining target engagement.

COMT-Focused Neurochemical Probe Development

Employ as a COMT inhibitor probe for neurochemical and enzymology studies. The compound exhibits reversible, mixed-inhibition kinetics against COMT with variable S-adenosylmethionine and saturating catechol substrate . This validated COMT activity supports its use in investigating catecholamine metabolism pathways relevant to Parkinson's disease and other neurological conditions where COMT inhibition is therapeutically relevant.

Arachidonic Acid Cascade Investigation: 5-LOX Pathway Studies

Utilize as a 5-lipoxygenase inhibitor in ex vivo and in vitro studies of the arachidonic acid cascade. The compound has been confirmed to inhibit 5-LOX in rat whole blood and also exhibits inhibitory activity against formyltetrahydrofolate synthetase and carboxylesterase [1]. This multi-target enzyme inhibition profile supports applications in inflammation research and mechanistic studies of leukotriene biosynthesis.

Sequence-Defined Foldamer and Cavitand Scaffold Synthesis

Incorporate as a building block in solid-phase synthesis of sequence-defined oligoamide foldamers and cavitand scaffolds. The compound has been utilized in the construction of cavitand architectures derived from meta-aminomethylbenzoic acid scaffolds, where the 5-formyl-2,4-dimethoxy substitution pattern enables display of chemically diverse functional groups on cavitand rims . The MAMBA (meta-aminomethylbenzoic acid) scaffold adopts a serpentine conformation mimicking β-hairpin turn side-chain projections, making this compound a validated component for peptidomimetic design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-formyl-2,4-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.